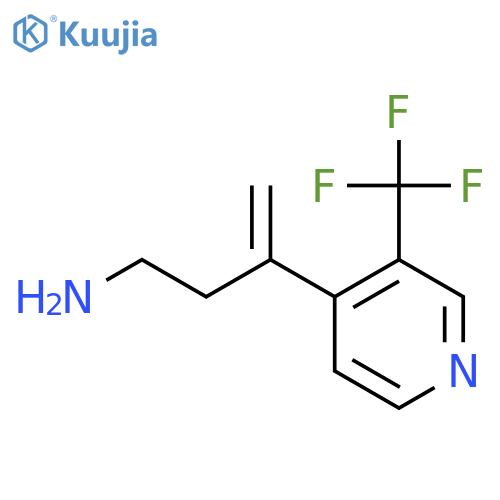

Cas no 2228737-45-7 (3-3-(trifluoromethyl)pyridin-4-ylbut-3-en-1-amine)

3-3-(trifluoromethyl)pyridin-4-ylbut-3-en-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-3-(trifluoromethyl)pyridin-4-ylbut-3-en-1-amine

- 3-[3-(trifluoromethyl)pyridin-4-yl]but-3-en-1-amine

- EN300-1953707

- 2228737-45-7

-

- インチ: 1S/C10H11F3N2/c1-7(2-4-14)8-3-5-15-6-9(8)10(11,12)13/h3,5-6H,1-2,4,14H2

- InChIKey: UVEMOSJUMHSBBS-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=NC=CC=1C(=C)CCN)(F)F

計算された属性

- せいみつぶんしりょう: 216.08743285g/mol

- どういたいしつりょう: 216.08743285g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

3-3-(trifluoromethyl)pyridin-4-ylbut-3-en-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1953707-2.5g |

3-[3-(trifluoromethyl)pyridin-4-yl]but-3-en-1-amine |

2228737-45-7 | 2.5g |

$2969.0 | 2023-09-17 | ||

| Enamine | EN300-1953707-0.1g |

3-[3-(trifluoromethyl)pyridin-4-yl]but-3-en-1-amine |

2228737-45-7 | 0.1g |

$1332.0 | 2023-09-17 | ||

| Enamine | EN300-1953707-0.05g |

3-[3-(trifluoromethyl)pyridin-4-yl]but-3-en-1-amine |

2228737-45-7 | 0.05g |

$1272.0 | 2023-09-17 | ||

| Enamine | EN300-1953707-1g |

3-[3-(trifluoromethyl)pyridin-4-yl]but-3-en-1-amine |

2228737-45-7 | 1g |

$1515.0 | 2023-09-17 | ||

| Enamine | EN300-1953707-0.5g |

3-[3-(trifluoromethyl)pyridin-4-yl]but-3-en-1-amine |

2228737-45-7 | 0.5g |

$1453.0 | 2023-09-17 | ||

| Enamine | EN300-1953707-1.0g |

3-[3-(trifluoromethyl)pyridin-4-yl]but-3-en-1-amine |

2228737-45-7 | 1g |

$1515.0 | 2023-05-31 | ||

| Enamine | EN300-1953707-10.0g |

3-[3-(trifluoromethyl)pyridin-4-yl]but-3-en-1-amine |

2228737-45-7 | 10g |

$6512.0 | 2023-05-31 | ||

| Enamine | EN300-1953707-5g |

3-[3-(trifluoromethyl)pyridin-4-yl]but-3-en-1-amine |

2228737-45-7 | 5g |

$4391.0 | 2023-09-17 | ||

| Enamine | EN300-1953707-10g |

3-[3-(trifluoromethyl)pyridin-4-yl]but-3-en-1-amine |

2228737-45-7 | 10g |

$6512.0 | 2023-09-17 | ||

| Enamine | EN300-1953707-5.0g |

3-[3-(trifluoromethyl)pyridin-4-yl]but-3-en-1-amine |

2228737-45-7 | 5g |

$4391.0 | 2023-05-31 |

3-3-(trifluoromethyl)pyridin-4-ylbut-3-en-1-amine 関連文献

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

5. Back matter

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

3-3-(trifluoromethyl)pyridin-4-ylbut-3-en-1-amineに関する追加情報

3-(Trifluoromethyl)pyridin-4-ylbut-3-en-1-amine (CAS No. 2228737-45-7): A Comprehensive Overview

The compound 3-(Trifluoromethyl)pyridin-4-ylbut-3-en-1-amine (CAS No. 2228737-45-7) is a highly specialized organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique chemical structure and promising biological activities. In this article, we will delve into its structural properties, synthesis methods, applications, and recent research advancements.

Chemical Structure and Properties

The molecular structure of 3-(Trifluoromethyl)pyridin-4-ylbut-3-en-1-amine is characterized by a pyridine ring substituted with a trifluoromethyl group at the 4-position and an amino group at the 1-position of a butenyl chain. This arrangement imparts the molecule with unique electronic properties, making it highly reactive in certain chemical environments. The presence of the trifluoromethyl group introduces significant electron-withdrawing effects, which can influence the molecule's reactivity and stability.

Recent studies have highlighted the importance of such fluorinated compounds in drug design due to their ability to enhance pharmacokinetic properties such as bioavailability and metabolic stability. The pyridine ring serves as a versatile scaffold for further functionalization, enabling the creation of derivatives with diverse biological activities.

Synthesis and Characterization

The synthesis of 3-(Trifluoromethyl)pyridin-4-ylbutenylamine involves a multi-step process that typically begins with the preparation of the pyridine derivative. One common approach involves the nucleophilic substitution of a suitable pyridine precursor with a trifluoromethyl group, followed by coupling with an appropriate amine-containing compound. The reaction conditions are carefully optimized to ensure high yields and purity.

Advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to characterize the compound. These methods provide critical insights into its molecular geometry, stereochemistry, and purity, ensuring that the final product meets rigorous quality standards.

Applications in Pharmaceuticals and Agrochemicals

One of the most promising applications of 3-(Trifluoromethyl)pyridinylbutenylamine lies in its potential as a lead compound in drug discovery. Its unique structure makes it an attractive candidate for targeting various disease states, including cancer, inflammation, and infectious diseases. Recent research has demonstrated its ability to modulate key cellular pathways involved in these conditions.

In the agrochemical sector, this compound has shown potential as a herbicide or fungicide due to its ability to inhibit specific enzymes involved in plant growth regulation. Its high stability under environmental conditions makes it suitable for agricultural applications.

Recent Research Advancements

Recent studies have focused on optimizing the synthesis of 3-(Trifluoromethyl)pyridinylbutenylamine to improve efficiency and reduce costs. Researchers have explored alternative reagents and catalysts that can facilitate the reaction under milder conditions while maintaining product quality.

In terms of biological applications, ongoing research is investigating its efficacy as an anticancer agent. Preclinical studies have shown that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, indicating its potential as a targeted therapy.

Additionally, computational chemistry approaches have been employed to predict its binding affinities to various protein targets. These studies provide valuable insights into its mechanism of action and guide further optimization efforts.

Conclusion

3-(Trifluoromethyl)pyridinylbutenylamine (CAS No. 2228737-45-) is a versatile compound with significant potential in multiple industries. Its unique chemical structure and promising biological activities make it an exciting area of research for scientists worldwide. As advancements in synthetic methodologies and biological applications continue to emerge, this compound is poised to play an increasingly important role in drug discovery and development.

2228737-45-7 (3-3-(trifluoromethyl)pyridin-4-ylbut-3-en-1-amine) 関連製品

- 1351581-30-0(4-benzyl-5-oxo-N-4-(1H-1,2,3,4-tetrazol-1-yl)phenylmorpholine-3-carboxamide)

- 1448776-80-4(3-Bromo-4-methyl-2-(trifluoromethyl)pyridine)

- 667437-25-4(5-chloro-2-[(3-fluorophenyl)methoxy]benzaldehyde)

- 2031259-41-1(Methyl 2-(piperidin-3-yl)-1,3-thiazole-5-carboxylate hydrochloride)

- 22214-29-5((3E)-4-(3-Hydroxyphenyl)-3-buten-2-one)

- 2253632-47-0(2-(2-Bromoethyl)-3-methyloxolane)

- 2138120-03-1(4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine)

- 1052650-67-5(Ethyl 2-(4-phenylphenyl)cyclopropane-1-carboxylate)

- 1417567-87-3(3,5-difluoro-4-(trifluoromethyl)phenylmethanol)

- 125316-42-9(Methyl 2-(2-aminopropanamido)propanoate)